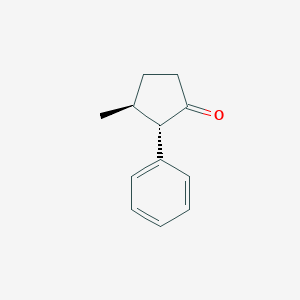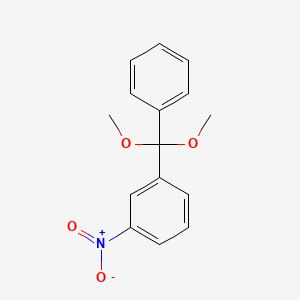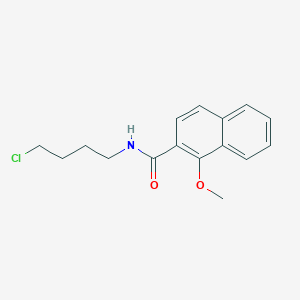
1,1'-Biphenyl, 4-bromo-4'-(1,1-dimethylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom and a tert-butoxy group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- typically involves the bromination of biphenyl followed by the introduction of the tert-butoxy group. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 4-bromobiphenyl is then reacted with tert-butyl alcohol in the presence of an acid catalyst to introduce the tert-butoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different oxidation states.
Reduction Reactions: The bromine atom can be reduced to form biphenyl or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states and reduced forms of the compound.
Scientific Research Applications
1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butoxy group can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4-bromo-: Lacks the tert-butoxy group, making it less sterically hindered and potentially less reactive.
1,1’-Biphenyl, 4-bromo-4’-methyl-: Contains a methyl group instead of a tert-butoxy group, leading to different chemical properties and reactivity.
4-Bromo-4’-hydroxybiphenyl: Has a hydroxyl group instead of a tert-butoxy group, which can significantly alter its chemical behavior and applications.
Uniqueness
1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethoxy)- is unique due to the presence of both a bromine atom and a tert-butoxy group. This combination imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
498579-54-7 |
|---|---|
Molecular Formula |
C16H17BrO |
Molecular Weight |
305.21 g/mol |
IUPAC Name |
1-bromo-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]benzene |
InChI |
InChI=1S/C16H17BrO/c1-16(2,3)18-15-10-6-13(7-11-15)12-4-8-14(17)9-5-12/h4-11H,1-3H3 |
InChI Key |
DNBJASKEWWYZCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14221329.png)

![Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-](/img/structure/B14221336.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]-](/img/structure/B14221342.png)


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B14221355.png)
![1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B14221370.png)

![N''-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine](/img/structure/B14221380.png)
![(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14221384.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14221385.png)

![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B14221393.png)
